(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

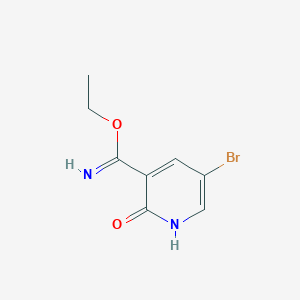

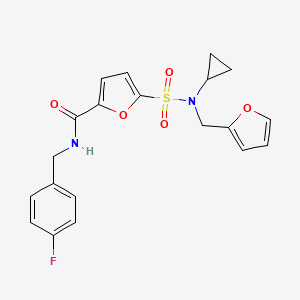

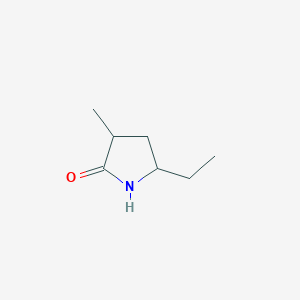

“(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid” is a chemical compound with the CAS Number: 2377605-85-9. It has a molecular weight of 204.04 . The IUPAC name for this compound is (1-isopropyl-1H-benzo[d]imidazol-5-yl)boronic acid .

Molecular Structure Analysis

The InChI code for “(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid” is 1S/C10H13BN2O2/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13/h3-7,14-15H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid” is stored under refrigerated conditions .Wissenschaftliche Forschungsanwendungen

Sensing Applications

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for both homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to form complexes with diols allows it to be used in biological labelling and protein manipulation. It can modify proteins and serve as a tool for electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids, including (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid , are being explored for their potential in developing therapeutics. They are used in biochemical tools that can interfere in signaling pathways, inhibit enzymes, and create cell delivery systems .

Material Chemistry

This boronic acid derivative is employed as a building material for microparticles used in analytical methods. It’s also incorporated into polymers for the controlled release of insulin, demonstrating its versatility in material chemistry .

Carbohydrate Chemistry

In the field of carbohydrate chemistry, (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid plays a role in the analysis, separation, protection, and activation of carbohydrates. It’s particularly important in glycobiology .

Reversible Click Chemistry

The compound is involved in reversible click chemistry applications, which have numerous uses in chemical biology, supramolecular chemistry, and biomedical applications. Its biocompatibility and chemical properties make it suitable for creating dynamic molecular assemblies .

Wirkmechanismus

Mode of Action

Boronic acids are generally known to interact with their targets via covalent bonding, forming reversible complexes . More specific information about this compound’s interaction with its targets would require additional research.

Biochemical Pathways

Boronic acids are often used in Suzuki-Miyaura coupling reactions, which could suggest potential involvement in synthetic pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid. It’s worth noting that some boronic acids are recommended to be stored under inert atmosphere and specific temperatures for stability .

Eigenschaften

IUPAC Name |

(1-propan-2-ylbenzimidazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O2/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13/h3-7,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJWOCCIMPDVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=N2)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2587027.png)

![[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone](/img/structure/B2587032.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2587038.png)

![Pyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B2587041.png)

![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)